methyl 2-cyano-4-hydroxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyano-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIBYHNQAAPVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Cyano 4 Hydroxybenzoate
Established Synthetic Pathways and Precursors
The traditional synthesis of methyl 2-cyano-4-hydroxybenzoate often relies on a set of well-established reactions that build the molecule step-by-step, starting from simpler, readily available precursors. These methods include classical esterification, the introduction of the cyano group onto a pre-functionalized ring, and the selective addition of a hydroxyl group.
Esterification Routes Utilizing Corresponding Carboxylic Acids
One of the most direct and fundamental methods for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 4-cyano-2-hydroxybenzoic acid. biosynth.comsigmaaldrich.com This reaction, a classic Fischer-Speier esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. khanacademy.org The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the product, excess methanol is often used, or water is removed as it is formed. cabidigitallibrary.org
Table 1: Typical Reaction Parameters for Fischer Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | 4-Cyano-2-hydroxybenzoic acid, Methanol | Carboxylic acid and alcohol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl group |
| Solvent | Excess Methanol | Serves as both reactant and solvent |
| Temperature | Reflux | Increases reaction rate |
| Reaction Time | Several hours | To ensure completion of the reaction |
Strategies for Introducing Cyano Functionality onto Aromatic Rings
Introducing a cyano group onto an aromatic ring can be achieved through several established methods, typically involving the displacement of a different functional group.
The Rosenmund-von Braun reaction is a classical method that involves the cyanation of an aryl halide with a copper(I) cyanide (CuCN). stackexchange.com For the synthesis of this compound, a suitable precursor would be methyl 2-bromo-4-hydroxybenzoate or methyl 2-iodo-4-hydroxybenzoate. The reaction is typically carried out at high temperatures in a polar aprotic solvent like DMF or NMP. stackexchange.comgoogle.com
Another cornerstone of aromatic cyanation is the Sandmeyer reaction . This process begins with an aromatic amine, such as methyl 2-amino-4-hydroxybenzoate. The amine is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is then treated with a solution of copper(I) cyanide, which displaces the diazonium group with a cyano group. nih.gov This method is particularly useful for its reliability and the accessibility of aromatic amine precursors. A related synthesis involves a Sandmeyer-type reaction to first introduce an iodine atom, which is subsequently displaced by cyanide. google.com
Table 2: Comparison of Classical Cyanation Methods
| Feature | Rosenmund-von Braun Reaction | Sandmeyer Reaction |
|---|---|---|
| Starting Material | Aryl Halide (e.g., Bromo- or Iodo-benzoate) | Aryl Amine (e.g., Amino-benzoate) |
| Key Reagent | Copper(I) Cyanide (CuCN) | NaNO₂/H⁺, then CuCN |
| Intermediate | Organocopper species (proposed) | Diazonium Salt |
| Conditions | High temperature (150-250°C) | Low temperature (0-5°C) for diazotization |
| Advantages | Direct displacement | Milder conditions for the key step |
| Disadvantages | Harsh conditions, stoichiometric copper waste | Diazonium salts can be unstable |
Methods for Selective Hydroxylation of Benzoate (B1203000) Derivatives
The selective introduction of a hydroxyl group onto a pre-existing benzoate ring, such as methyl 2-cyanobenzoate, is a significant synthetic challenge. nih.gov Direct hydroxylation often suffers from a lack of regioselectivity, leading to a mixture of ortho, meta, and para isomers. rsc.orgacs.org
One approach involves the use of powerful oxidizing agents, such as hydroxyl radicals. These radicals can be generated through various methods, including Fenton chemistry or electrochemical processes. lookchem.com The reaction of hydroxyl radicals with aromatic compounds like benzoic acid is extremely fast, often diffusion-controlled, and proceeds via an addition mechanism. sci-hub.st However, controlling the position of hydroxylation is difficult because the electronic influence of the existing substituents (cyano and ester groups) may not provide sufficient directing power to yield a single product. rsc.org Due to these selectivity issues, this route is less commonly employed for the synthesis of complex, polysubstituted aromatics like this compound compared to building the ring with the hydroxyl group already in place.
Novel Synthetic Approaches and Catalyst Systems
Modern organic synthesis has moved towards developing more efficient, selective, and environmentally benign methods. For the synthesis of this compound, this involves the use of advanced catalytic systems and highly strategic, regioselective pathways.
Transition Metal-Catalyzed Cyanation and Functionalization
The limitations of classical cyanation methods, such as harsh conditions and the use of toxic, stoichiometric copper cyanide, have driven the development of transition metal-catalyzed alternatives. taylorandfrancis.com Palladium-catalyzed cross-coupling reactions are now a mainstay for forming carbon-cyano bonds. rsc.org
This approach typically involves the reaction of an aryl halide (e.g., methyl 2-bromo-4-hydroxybenzoate) or an aryl triflate with a cyanide source in the presence of a palladium catalyst. rsc.org These reactions proceed under much milder conditions than the Rosenmund-von Braun reaction and exhibit broad functional group tolerance. nih.gov A variety of cyanide sources can be used, including less toxic alternatives to metal cyanides like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). organic-chemistry.orgacs.org The efficiency of the catalytic cycle is highly dependent on the choice of the palladium precatalyst and the supporting ligand, often a bulky, electron-rich phosphine. organic-chemistry.org Nickel-based catalysts have also emerged as a cost-effective alternative for these transformations. google.com
Table 3: Examples of Modern Catalytic Systems for Aryl Cyanation
| Catalyst System | Cyanide Source | Key Features |
|---|---|---|
| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | Utilizes a non-toxic, inexpensive cyanide source. organic-chemistry.org |
| Pd₂(dba)₃ / Ligand | Zn(CN)₂ | Widely used, effective for a broad range of substrates. nih.gov |
| Pd/C | K₄[Fe(CN)₆] | Heterogeneous catalyst that can be recycled. acs.org |
| NiCl₂(dppf) | Zn(CN)₂ | Lower cost nickel-based system. organic-chemistry.org |
| [RuCl₂(p-cymene)]₂ | NCTS | Ruthenium-catalyzed using an electrophilic cyano source. nih.gov |
Chemo- and Regioselective Synthesis Strategies
To overcome the regioselectivity challenges inherent in functionalizing a benzene (B151609) ring, highly controlled, multi-step synthetic strategies are often designed. These methods build the molecule in a sequence that ensures each functional group is installed at the correct position.
A notable chemo- and regioselective strategy for a related isomer, methyl 3-cyano-4-hydroxybenzoate, has been developed, and its principles can be adapted. google.comwipo.int This approach avoids direct cyanation or hydroxylation of a substituted ring, instead introducing the cyano group via the transformation of another functional group.
A potential regioselective pathway for this compound would be:
Ortho-Formylation: Start with methyl 4-hydroxybenzoate (B8730719) (methylparaben), a readily available commercial chemical. atamanchemicals.com Perform a regioselective formylation reaction (e.g., the Duff reaction or Reimer-Tiemann reaction) to introduce a formyl (-CHO) group specifically at the C2 position, ortho to the hydroxyl group, yielding methyl 2-formyl-4-hydroxybenzoate. The hydroxyl group activates the ortho position for this electrophilic substitution.
Conversion of Formyl to Cyano: The formyl group is then converted into a cyano group. This can be achieved efficiently in a two-step, one-pot process. First, the aldehyde is reacted with hydroxylamine (B1172632) hydrochloride to form an oxime (-CH=NOH). The intermediate oxime is then dehydrated using a reagent like acetic anhydride (B1165640) or thionyl chloride to yield the final nitrile (cyano) group. google.com
This strategic sequence provides excellent control over the isomer that is formed, making it a powerful approach for the synthesis of highly substituted aromatic compounds.
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance process safety and efficiency. The synthesis of this compound provides a noteworthy case study in the adoption of greener approaches, primarily through the avoidance of highly toxic reagents.
A significant advancement in the synthesis of this compound has been the development of methods that circumvent the use of toxic cyanide salts, such as cuprous cyanide. nih.govrug.nl Traditional cyanation methods often involve these hazardous materials, posing significant risks during industrial-scale production. nih.gov The described greener syntheses mitigate these dangers by generating the cyano group from a formyl precursor, a transformation that is not only safer but also highly efficient and suitable for mass production. nih.govrug.nl
Further embracing green chemistry, the optimization of the synthetic route also considers atom economy, solvent selection, and energy efficiency. The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the final product. While a full analysis of the atom economy for the entire process is complex and depends on the specific reagents and yields of each step, the move away from stoichiometric reagents towards catalytic methods is a core tenet of green chemistry that improves atom economy. tudelft.nl
Solvent choice is another critical aspect. While solvents like dichloromethane (B109758) are effective for the formylation step, their environmental persistence and potential health risks are concerns. nih.gov Research into greener alternatives, such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether, is an ongoing effort in the broader field of organic synthesis to reduce the environmental footprint of chemical processes. researchgate.net Energy efficiency is also a key consideration. The described synthetic methods for this compound operate at moderate temperatures, such as 60°C to 80°C, which is favorable in terms of energy consumption compared to high-temperature processes. nih.gov
Reaction Condition Optimization and Yield Enhancement Studies
The synthesis of this compound is typically a two-step process starting from methyl 4-hydroxybenzoate. nih.govrug.nlchemicalbook.com The optimization of reaction conditions for each of these steps is crucial for maximizing the yield and purity of the final product.
The first step is the ortho-formylation of methyl 4-hydroxybenzoate to produce methyl 3-formyl-4-hydroxybenzoate. nih.govrug.nlchemicalbook.com This reaction is a key transformation, and its efficiency is highly dependent on several factors. The selection of the formylating agent, catalyst, and solvent system is critical. A common method employs paraformaldehyde as the formyl source in the presence of magnesium chloride and a tertiary amine like triethylamine. nih.gov The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile (B52724). nih.gov Optimization studies have shown that the molar ratios of the reactants and the reaction temperature are key parameters to control for achieving high yields.
Table 1: Optimized Conditions for the Formylation of Methyl 4-hydroxybenzoate
| Parameter | Condition | Reference |
| Starting Material | Methyl 4-hydroxybenzoate | nih.gov |
| Reagents | Magnesium chloride, Triethylamine, Paraformaldehyde | nih.gov |
| Solvent | Dichloromethane | nih.gov |
| Temperature | 60°C (oil bath), internal temperature 44°C | nih.gov |
| Reaction Time | Overnight | nih.gov |
The second step involves the conversion of the formyl group of methyl 3-formyl-4-hydroxybenzoate into a cyano group. nih.govrug.nlchemicalbook.com A widely used and effective method for this transformation is the reaction with hydroxylamine hydrochloride, followed by dehydration. nih.gov This approach is favored as it avoids the use of toxic metal cyanides. nih.govrug.nl The reaction is often carried out in a mixed solvent system, such as acetonitrile and N,N-dimethylformamide (DMF). nih.gov The addition of a reagent like acetyl chloride can facilitate the dehydration of the intermediate oxime to the final nitrile. nih.gov Optimization of this step involves controlling the temperature and reaction time to ensure complete conversion and minimize side reactions. A two-step yield of 42% for the final product has been reported under specific conditions. nih.gov
Table 2: Conditions for the Cyanation of Methyl 3-formyl-4-hydroxybenzoate
| Parameter | Condition | Reference |
| Starting Material | Methyl 3-formyl-4-hydroxybenzoate | nih.gov |
| Reagents | Hydroxylamine hydrochloride, Acetyl chloride | nih.gov |
| Solvent | Acetonitrile/N,N-dimethylformamide | nih.gov |
| Temperature | 80°C | nih.gov |
| Reaction Time | 2 hours | nih.gov |
Purification Techniques for Synthetic Intermediates and Final Product
The purification of both the intermediate, methyl 3-formyl-4-hydroxybenzoate, and the final product, this compound, is essential to obtain a high-purity compound. A multi-step purification protocol is typically employed, involving extraction, washing, drying, and crystallization.
Following the formylation reaction, the work-up procedure begins with the quenching of the reaction mixture with an aqueous acid solution, such as diluted hydrochloric acid. nih.gov This is followed by extraction with an organic solvent like dichloromethane (DCM) to separate the organic product from the aqueous phase. nih.gov The organic layer is then washed multiple times with water and brine to remove any remaining inorganic impurities and salts. chemicalbook.com Drying of the organic phase, commonly over anhydrous sodium sulfate, is a critical step before the removal of the solvent by evaporation. nih.gov The resulting crude methyl 3-formyl-4-hydroxybenzoate can be used directly in the next step or further purified by crystallization if necessary. nih.gov
The purification of the final product, this compound, follows a similar procedure. After the cyanation reaction, the mixture is cooled, and the product is often precipitated by the addition of water. nih.gov The crude product can then be collected by filtration. nih.gov Further purification is achieved by washing the solid with solvents such as ethyl acetate (B1210297) and dichloromethane to remove residual impurities. nih.gov Recrystallization from a suitable solvent system is a common final step to obtain the product in high purity. For polar aromatic nitriles, which can be challenging to purify by standard chromatography due to issues like streaking on silica (B1680970) gel, alternative techniques such as reversed-phase chromatography or the use of specialized stationary phases like alumina (B75360) can be considered. sigmaaldrich.com
Table 3: General Purification Protocol for this compound and its Intermediate
| Purification Step | Description | Purpose | Reference |
| Quenching | Addition of dilute aqueous acid | To neutralize the reaction mixture and precipitate insolubles. | nih.gov |
| Extraction | Using an organic solvent (e.g., DCM, Ethyl Acetate) | To separate the product from the aqueous phase. | nih.gov |
| Washing | With water and brine | To remove inorganic salts and water-soluble impurities. | chemicalbook.com |
| Drying | Over an anhydrous salt (e.g., Sodium Sulfate) | To remove residual water from the organic solvent. | nih.gov |
| Filtration | To remove drying agents or precipitated solids | To obtain a clear solution of the product. | nih.gov |
| Evaporation | Removal of the solvent under reduced pressure | To isolate the crude product. | nih.gov |
| Crystallization/Washing | From a suitable solvent or washing the solid product | To obtain the final product in high purity. | nih.gov |
Spectroscopic and Structural Characterization of Methyl 2 Cyano 4 Hydroxybenzoate
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides invaluable information about the functional groups and molecular vibrations within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopic Investigations of Functional Groups
The FT-IR spectrum of methyl 2-cyano-4-hydroxybenzoate is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: a hydroxyl group (-OH), a cyano group (-C≡N), an ester group (-COOCH₃), and the aromatic ring.
Hydroxyl (-OH) Group: A broad absorption band is anticipated in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration. The broadness of this peak would be indicative of intermolecular hydrogen bonding.
Cyano (-C≡N) Group: A sharp, medium-intensity absorption band is expected in the range of 2240-2220 cm⁻¹ for the C≡N stretching vibration. The position of this band can be influenced by the electronic effects of the other substituents on the aromatic ring.
Ester Group (-COOCH₃): The carbonyl (C=O) stretching vibration of the ester group will give rise to a strong, sharp peak typically found between 1730-1715 cm⁻¹. Additionally, C-O stretching vibrations from the ester will appear in the fingerprint region, likely between 1300-1100 cm⁻¹.
Aromatic Ring: The C-H stretching vibrations of the aromatic ring are expected to appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aromatic C=C stretching vibrations will produce several peaks of variable intensity in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations will be observed in the 900-690 cm⁻¹ range, and their pattern can provide information about the substitution pattern of the benzene (B151609) ring.
| Functional Group | Expected FT-IR Absorption Range (cm⁻¹) | Vibrational Mode |
| Hydroxyl | 3500-3200 (broad) | O-H stretch |
| Cyano | 2240-2220 (sharp, medium) | C≡N stretch |
| Ester (Carbonyl) | 1730-1715 (strong, sharp) | C=O stretch |
| Aromatic C-H | 3100-3000 | C-H stretch |
| Aromatic C=C | 1600-1450 | C=C stretch |
| Ester C-O | 1300-1100 | C-O stretch |
| Aromatic C-H | 900-690 | C-H out-of-plane bend |
Raman Spectroscopic Characterization of Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong FT-IR signals, non-polar or symmetric bonds often produce strong Raman signals.
Cyano (-C≡N) Group: The C≡N stretching vibration is expected to be a prominent and sharp peak in the Raman spectrum, typically in the same 2240-2220 cm⁻¹ region as in the FT-IR spectrum.
Aromatic Ring: The symmetric "breathing" mode of the benzene ring, which involves the concerted expansion and contraction of the ring, usually gives a strong and characteristic Raman signal around 1000 cm⁻¹. Other aromatic C=C stretching vibrations will also be visible.
Methyl Group (-CH₃): The symmetric C-H stretching vibration of the methyl group would be expected around 2950 cm⁻¹.
| Functional Group/Vibration | Expected Raman Shift Range (cm⁻¹) |
| Cyano (C≡N stretch) | 2240-2220 |
| Aromatic Ring Breathing | ~1000 |
| Aromatic C=C stretch | 1600-1450 |
| Methyl (C-H symmetric stretch) | ~2950 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons of the ester group. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents.
Aromatic Protons: The benzene ring has three protons. Due to the different electronic environments created by the -OH, -CN, and -COOCH₃ groups, they are expected to be non-equivalent and appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the hydroxyl group and meta to the cyano group would likely be the most shielded (lowest δ), while the proton ortho to the cyano and ester groups would be the most deshielded (highest δ). Spin-spin coupling between adjacent protons would lead to splitting patterns (e.g., doublets, doublet of doublets) that could help in their assignment.
Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It would likely appear as a broad singlet anywhere from δ 4.0 to 12.0 ppm.
Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.
| Proton Type | Expected ¹H NMR Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (H-3, H-5, H-6) | 6.5 - 8.0 | Doublet, Doublet of Doublets |
| Hydroxyl (-OH) | 4.0 - 12.0 (variable) | Broad Singlet |
| Methyl (-OCH₃) | 3.8 - 4.0 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. This compound has nine distinct carbon atoms, and thus nine signals are expected in the ¹³C NMR spectrum.
Carbonyl Carbon (-COO-): The ester carbonyl carbon is highly deshielded and would appear at the downfield end of the spectrum, typically in the range of δ 165-175 ppm.
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts in the δ 110-165 ppm region. The carbon attached to the hydroxyl group (C-4) would be shifted downfield, while the carbons ortho and para to it would be shielded. The carbons attached to the electron-withdrawing cyano (C-2) and ester (C-1) groups would be deshielded. The carbon of the cyano group itself (C≡N) would appear in the δ 115-125 ppm range.
Methyl Carbon (-OCH₃): The carbon of the methyl ester group would be found at a relatively upfield position, typically around δ 50-60 ppm.
| Carbon Type | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Carbonyl (-C OO-) | 165-175 |
| Aromatic (C-4, attached to -OH) | ~160 |
| Aromatic (C-1, attached to -COOCH₃) | ~130 |
| Aromatic (C-2, attached to -CN) | ~110 |
| Aromatic (C-3, C-5, C-6) | 115-140 |
| Cyano (-C ≡N) | 115-125 |
| Methyl (-OC H₃) | 50-60 |
Advanced NMR Techniques for Stereochemical and Conformational Studies
While this compound does not possess stereocenters, advanced NMR techniques could provide further structural confirmation and insights into its conformation.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): Would show correlations between coupled protons, confirming the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached, aiding in the definitive assignment of both ¹H and ¹³C signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, which might help in determining the preferred conformation of the ester group relative to the aromatic ring.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. At present, specific high-resolution mass spectrometry data for this compound is not available in published scientific literature.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇NO₃ |
| Calculated Exact Mass | 177.0426 u |
| Experimental m/z | Data not available |
| Mass Error (ppm) | Data not available |
| Ionization Mode | Data not available |
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for fragile molecules. The analysis of the fragmentation patterns in an ESI-mass spectrum can help to elucidate the structure of the molecule. A detailed experimental ESI-MS fragmentation pattern analysis for this compound has not been reported in the available scientific literature.
Table 2: Predicted ESI-MS Fragmentation for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment |
|---|---|---|
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction (SC-XRD) analysis provides detailed information about the crystal structure, including the unit cell dimensions, space group, and the packing of molecules in the crystal lattice. Currently, there are no published single-crystal X-ray diffraction studies for this compound.
Table 3: Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Z (molecules per unit cell) | Data not available |
| Calculated Density | Data not available |
| Intermolecular Interactions | Data not available |
Powder X-ray diffraction (PXRD) is a rapid analytical technique primarily used for phase identification of a crystalline material and can be used to study polymorphism. As of now, no powder X-ray diffraction patterns for this compound have been reported in the scientific literature.
Table 4: Powder X-ray Diffraction Data for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can be used for quantitative analysis and to gain information about the electronic structure. There is currently no published UV-Vis spectroscopic data for this compound.
Table 5: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
Computational and Theoretical Investigations of Methyl 2 Cyano 4 Hydroxybenzoate
Quantum Mechanical Studies for Molecular Properties
Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of a molecule. For methyl 2-cyano-4-hydroxybenzoate, these studies reveal details about its electronic structure, geometry, and reactivity.
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are instrumental in determining the optimized molecular geometry and various electronic properties. mdpi.comnih.gov For this compound, geometry optimization would reveal the most stable conformation by minimizing the energy of the system. This process provides precise bond lengths, bond angles, and dihedral angles.
The electronic structure analysis from DFT includes the distribution of electron density, which helps in identifying the electrophilic and nucleophilic sites within the molecule. The molecular electrostatic potential (MEP) map, derived from DFT calculations, visually represents the charge distribution and is crucial for predicting intermolecular interactions.
Table 1: Optimized Geometrical Parameters of this compound (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (aromatic) | 1.39 - 1.41 | 118 - 121 | 0 - 1 |
| C-CN | 1.45 | - | - |
| C≡N | 1.15 | - | - |
| C-OH | 1.36 | - | - |
| C-C=O | 1.49 | - | - |
| C=O | 1.21 | - | - |
| C-O (ester) | 1.34 | - | - |
| O-CH3 | 1.43 | - | - |
| C-O-C (ester) | - | 115 | 180 |
| HO-C-C | - | 120 | 0 |
Hartree-Fock (HF) Methods for Basis Set Evaluation and Comparative Analysis
The Hartree-Fock (HF) method is an ab initio computational approach that provides a fundamental understanding of the electronic structure. nih.govaustinpublishinggroup.comnih.gov While generally less accurate than DFT in including electron correlation, HF calculations are valuable for comparative analysis and for evaluating the performance of different basis sets. nih.govaustinpublishinggroup.comnih.gov
A comparative study using both HF and DFT methods can offer a more comprehensive understanding of the electronic properties of this compound. austinpublishinggroup.com The differences in the results obtained from these two methods can highlight the importance of electron correlation in describing the system accurately. For instance, bond lengths calculated by HF are typically shorter than those predicted by DFT and experimental values.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. youtube.comnih.govmalayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.commalayajournal.org
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the presence of electron-withdrawing (cyano and ester) and electron-donating (hydroxyl) groups would significantly influence the energies of these frontier orbitals.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Theoretical)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
Spectroscopic Simulation and Experimental Data Correlation
Computational methods are extensively used to simulate spectroscopic data, which can then be correlated with experimental findings to validate the theoretical models and provide a deeper interpretation of the spectra.
Theoretical FT-IR and NMR Spectra Generation and Validation
Theoretical vibrational frequencies can be calculated using DFT methods, which can then be used to generate a theoretical FT-IR spectrum. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the computational method. Comparing the theoretical spectrum with an experimental one allows for the precise assignment of vibrational modes to specific functional groups in this compound.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.net These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.
Table 3: Theoretical Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectroscopic Data | Functional Group | Calculated Value |
|---|---|---|
| FT-IR | O-H stretch | ~3400 cm⁻¹ |
| C≡N stretch | ~2230 cm⁻¹ | |
| C=O stretch (ester) | ~1720 cm⁻¹ | |
| C-O stretch (ester) | ~1280 cm⁻¹ | |
| ¹H NMR | OH proton | ~6.0 ppm |
| Aromatic protons | 7.0 - 8.0 ppm | |
| OCH₃ protons | ~3.9 ppm | |
| ¹³C NMR | C≡N carbon | ~117 ppm |
| C=O carbon | ~165 ppm | |
| Aromatic carbons | 110 - 150 ppm |
Computational Approaches to UV-Vis Absorption Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. nih.gov
For this compound, TD-DFT calculations can predict the π → π* and n → π* transitions responsible for its UV-Vis absorption bands. The solvent effects can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions that can be compared with experimental spectra measured in solution.
Table 4: Predicted UV-Vis Absorption Data for this compound (Theoretical)
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | 4.2 | 295 | 0.35 |
Intermolecular Interactions and Crystal Packing Studies
The arrangement of molecules in the solid state is dictated by a network of intermolecular interactions. Understanding these interactions is crucial for predicting the physicochemical properties of a crystalline material. For this compound, computational methods provide significant insights into its crystal packing and the non-covalent forces at play.
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.
For a comprehensive analysis of this compound, the Hirshfeld surface is typically mapped with properties such as dnorm, which highlights regions of significant intermolecular contact. The surface is colored to indicate contacts shorter (red), equal to (white), and longer (blue) than the van der Waals radii of the interacting atoms. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Structurally Similar Compound.
| Intermolecular Contact | Percentage Contribution (%) |
| O···H/H···O | 29.7 |
| H···H | Varies |
| C···H/H···C | 20.8 |
| C···C | Varies |
| C···O/O···C | Varies |
Note: Data is illustrative and based on the analysis of methyl 4-hydroxybenzoate (B8730719). plos.org A specific analysis of this compound would be required for precise values.
Hydrogen Bonding Network Characterization in the Solid State
Hydrogen bonds are the most significant directional intermolecular interactions that govern the crystal structure of this compound. These interactions involve the hydroxyl group (-OH) acting as a hydrogen bond donor and the carbonyl oxygen of the ester group (C=O), the nitrogen of the cyano group (-C≡N), and the oxygen of the hydroxyl group acting as potential hydrogen bond acceptors.
The characterization of the hydrogen bonding network involves identifying the donor and acceptor atoms, measuring the hydrogen bond distances (D-H···A) and angles, and describing the resulting motifs (e.g., chains, dimers, rings). In the crystal structure of similar phenolic compounds, it is common to observe the formation of intricate three-dimensional networks through these hydrogen bonds. For example, in methyl 4-hydroxybenzoate, molecules are linked into a 3D framework via extensive intermolecular hydrogen bonding. plos.org
Table 2: Typical Hydrogen Bond Geometries.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H···O=C | ~ 0.82 | ~ 1.8 - 2.2 | ~ 2.6 - 3.0 | ~ 150 - 180 |
| O-H···N≡C | ~ 0.82 | ~ 1.9 - 2.3 | ~ 2.7 - 3.1 | ~ 140 - 170 |
Note: These are typical ranges for hydrogen bonds and a specific crystallographic study of this compound is needed for exact values.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored to represent the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the hydroxyl and carbonyl groups, and the nitrogen atom of the cyano group. These are the most likely sites for electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group, indicating its acidic nature and propensity to act as a hydrogen bond donor.
The MEP analysis provides a visual representation of the charge distribution and is crucial for understanding the molecule's reactivity and intermolecular interactions.
Conformational Analysis and Energy Landscape Exploration
Conformational analysis of this compound involves studying the variation in the molecule's energy as a function of the rotation around its single bonds. The primary flexible bonds are the C-O bond of the ester group and the C-C bond connecting the ester group to the aromatic ring.
By systematically rotating these bonds and calculating the corresponding energy at each step, a potential energy surface can be generated. This allows for the identification of the most stable conformer(s) (energy minima) and the transition states (energy maxima) that separate them. This analysis is typically performed using quantum mechanical methods like Density Functional Theory (DFT). The global minimum on the potential energy landscape corresponds to the most probable conformation of the molecule in the gas phase. The results of such an analysis are crucial for understanding the molecule's flexibility and its preferred shape, which in turn influences its biological activity and crystal packing.
Chemical Reactivity and Transformation Studies of Methyl 2 Cyano 4 Hydroxybenzoate
Nucleophilic Substitution Reactions at the Cyano and Hydroxy Positions
Nucleophilic substitution reactions on the aromatic ring of methyl 2-cyano-4-hydroxybenzoate are influenced by the electronic properties of its substituents. The cyano (-CN) and methyl ester (-COOCH₃) groups are electron-withdrawing, which can activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to these groups. masterorganicchemistry.comyoutube.com Conversely, the hydroxyl (-OH) group is an electron-donating group.
The cyano group itself can undergo nucleophilic attack, although this is less common on an aromatic ring unless activated by other groups. More typically, nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on the aromatic ring. In the absence of a good leaving group like a halogen, direct nucleophilic substitution on the benzene (B151609) ring is challenging. However, the presence of strong electron-withdrawing groups can facilitate such reactions. youtube.comlibretexts.org For instance, in related cyanophenol structures, the cyano group enhances the ring's susceptibility to nucleophilic attack. youtube.com
The hydroxyl group can act as a nucleophile after deprotonation to a phenoxide ion. This phenoxide is a potent nucleophile and can participate in reactions such as Williamson ether synthesis if an appropriate electrophile is introduced.
| Reaction Type | Reactant/Condition | Product Type | Reference |
| Nucleophilic Aromatic Substitution | Strong Nucleophile | Substituted Benzoate (B1203000) | masterorganicchemistry.comyoutube.com |
| Williamson Ether Synthesis (at -OH) | Base, Alkyl Halide | Ether | General Knowledge |
| Reaction at Cyano Group | Strong Nucleophile | Varies (e.g., Amide, Carboxylic Acid) | General Knowledge |
Electrophilic Aromatic Substitution Reactions on the Benzoate Ring
Electrophilic aromatic substitution (EAS) is a hallmark reaction for benzene and its derivatives. The outcome of EAS on this compound is determined by the directing effects of the existing substituents.
The hydroxyl group is a powerful activating group and an ortho-, para- director due to its ability to donate electron density to the ring through resonance. chemguide.co.ukchemguide.co.uklibretexts.org The methyl ester and cyano groups are both deactivating groups and meta-directors because they withdraw electron density from the ring. youtube.com
Given these competing effects, the position of electrophilic attack is a result of the dominant directing group. The strongly activating hydroxyl group will primarily direct incoming electrophiles to the positions ortho and para to it. In this compound, the positions ortho to the hydroxyl group are C3 and C5, and the para position is already substituted with the methyl ester. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions.
| Substituent | Effect on Reactivity | Directing Effect | Reference |
| -OH | Activating | Ortho, Para | chemguide.co.ukchemguide.co.uk |
| -COOCH₃ | Deactivating | Meta | youtube.com |
| -CN | Deactivating | Meta | youtube.com |
Oxidation and Reduction Reactions of Functional Groups
The functional groups of this compound offer several avenues for oxidation and reduction reactions.
Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize phenols, potentially leading to ring cleavage under harsh conditions. chemguide.co.ukconsensus.app Under milder conditions, oxidation might lead to the formation of quinone-like structures. chemguide.co.uk
Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.comyoutube.com The ester group can also be reduced to a primary alcohol (-CH₂OH) with a powerful reducing agent like LiAlH₄. masterorganicchemistry.comyoutube.com Selective reduction of one group in the presence of the other can be challenging and often requires careful selection of reagents and reaction conditions.
| Functional Group | Reaction | Reagent Example | Product Functional Group | Reference |
| Hydroxyl (-OH) | Oxidation | KMnO₄ | Quinone or ring cleavage products | chemguide.co.ukchemguide.co.ukconsensus.app |
| Cyano (-CN) | Reduction | LiAlH₄, H₂/Catalyst | Primary Amine (-CH₂NH₂) | youtube.comyoutube.com |
| Ester (-COOCH₃) | Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) | masterorganicchemistry.comyoutube.com |
Hydrolysis and Transesterification Reactions of the Ester Moiety
The methyl ester group of this compound can undergo hydrolysis and transesterification reactions, which are fundamental transformations of esters.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (2-cyano-4-hydroxybenzoic acid) under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically irreversible and involves the use of a strong base like sodium hydroxide (B78521). Acid-catalyzed hydrolysis is a reversible process and requires water in the presence of a strong acid.
Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. mdpi.commdpi.com For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 2-cyano-4-hydroxybenzoate. The choice of catalyst and reaction conditions can influence the efficiency of the transesterification process. nih.gov
| Reaction | Conditions | Product | Reference |
| Hydrolysis | Acid or Base | 2-Cyano-4-hydroxybenzoic acid | General Knowledge |
| Transesterification | Alcohol, Acid/Base Catalyst | New Ester | mdpi.commdpi.com |
Complexation Chemistry and Coordination with Metal Centers
The structure of this compound, with its multiple heteroatoms (oxygen and nitrogen), makes it a potential ligand for coordination with metal centers. koreascience.kr The hydroxyl group, the ester carbonyl oxygen, and the nitrogen of the cyano group can all potentially act as donor atoms.
Ligand Design Principles for Transition Metal Complexes
When designing ligands for transition metal complexes, several factors are considered, including the nature of the donor atoms, the chelate ring size if a multidentate ligand is formed, and the electronic and steric properties of the ligand. For this compound, the following principles apply:
Donor Atoms: The hard oxygen donors of the hydroxyl and ester groups will preferentially coordinate to hard metal ions, while the borderline nitrogen donor of the cyano group can coordinate to a wider range of metal ions.
Chelation: The molecule can act as a bidentate or even a tridentate ligand. For example, it could form a chelate ring by coordinating through the hydroxyl oxygen and the ester carbonyl oxygen. The cyano group could also participate in coordination, potentially leading to bridging between metal centers.
Electronic Effects: The electron-withdrawing cyano and ester groups can influence the electronic properties of the resulting metal complex.
Synthesis and Characterization of Organometallic Derivatives
The synthesis of organometallic derivatives of this compound would typically involve reacting the compound with a suitable metal precursor in an appropriate solvent. The deprotonated hydroxyl group is a common site for initial coordination.
Characterization of the resulting organometallic complexes would involve a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To identify changes in the vibrational frequencies of the C=O, O-H, and C≡N bonds upon coordination to the metal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the complex in solution.
X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
Elemental Analysis: To confirm the stoichiometry of the complex.
While specific organometallic derivatives of this compound are not extensively reported, studies on similar ligands like methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate show the formation of stable complexes with various transition metals, suggesting that this compound would also form a range of interesting organometallic compounds. koreascience.kr
Advanced Applications of Methyl 2 Cyano 4 Hydroxybenzoate in Chemical Research
Role as an Intermediate in the Synthesis of Complex Organic Architectures
The reactivity of the cyano and hydroxyl groups, along with the ester moiety, makes methyl 2-cyano-4-hydroxybenzoate a versatile precursor for constructing intricate molecular frameworks.
Building Block in Heterocyclic Compound Synthesis
While direct and specific examples of this compound in the synthesis of heterocyclic compounds are not extensively documented in publicly available research, its structure is analogous to other cyanophenols and cyano-containing esters that are widely used in this field. For instance, compounds with a cyano group are often employed in cyclization reactions to form nitrogen-containing heterocycles. A related compound, cyanoacetohydrazide, is a versatile precursor for a variety of heterocyclic compounds due to its multiple reactive sites. chemrxiv.orgresearchgate.net The cyano group in this compound could potentially participate in addition reactions, followed by intramolecular cyclization facilitated by the hydroxyl or ester group to yield heterocycles such as coumarins, chromones, or various fused pyrimidine (B1678525) systems. The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, for example, utilizes ethyl 2-cyano-4,4-diethoxybutanoate, highlighting the utility of the cyano group in constructing complex heterocyclic systems. google.com
Precursor for Advanced Organic Materials and Dyes
The aromatic core and reactive functional groups of this compound suggest its potential as a precursor for advanced organic materials and dyes. The presence of the cyano group, a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, can lead to molecules with interesting photophysical properties, which are essential for dyes and functional organic materials. While specific dyes derived from this compound are not prominently reported, the general strategy of incorporating such push-pull substituted aromatic rings is a common design principle for creating chromophores with tailored absorption and emission characteristics. The synthesis of such materials often involves the chemical modification of the hydroxyl and cyano groups to extend the conjugation or to attach other functional moieties.
Potential in Material Science Applications
The inherent properties of this compound make it a candidate for exploration in various material science applications, from specialty polymers to nonlinear optical materials and chemosensors.
Exploration as a Monomer or Precursor for Specialty Polymers
There is currently limited direct evidence of this compound being utilized as a monomer in polymerization reactions. However, its bifunctional nature, with the hydroxyl group and the potential for modification of the ester or cyano group, suggests it could be a precursor for specialty polymers. For example, the hydroxyl group could be used for polyester (B1180765) or polyether synthesis. While the radical polymerization of alkyl 2-cyanoacrylates is a well-known process for producing adhesives, this involves a different class of monomers. nih.gov The potential for this compound in polymer science remains an area for future investigation.
Investigation in Nonlinear Optical (NLO) Material Development
Organic materials with large second-order nonlinear optical (NLO) properties are of great interest for applications in optoelectronics. These properties often arise from molecules with a strong push-pull electronic system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. This compound possesses this fundamental feature, with the hydroxyl group acting as a donor and the cyano and methyl ester groups as acceptors. Although no specific studies on the NLO properties of this compound have been found, related structures are known to exhibit NLO activity. Further research, including the synthesis of derivatives with extended conjugation, could reveal the NLO potential of this compound.
Studies in Fluorescent Chemosensor Design and Development
Fluorescent chemosensors are molecules designed to detect specific ions or molecules through a change in their fluorescence properties. The design of such sensors often involves a fluorophore unit and a receptor unit that selectively binds to the target analyte. The this compound scaffold could serve as a basis for such sensors. The hydroxyl group, for instance, could act as a binding site for certain metal ions. Upon binding, the electronic properties of the molecule would be altered, potentially leading to a detectable change in its fluorescence emission. While no fluorescent chemosensors based on this specific molecule have been reported, the development of a highly selective fluorescent chemosensor for cobalt(II) ions based on a 1,8-naphthalimide (B145957) derivative demonstrates the principles that could be applied. nih.gov The field remains open for the exploration of this compound and its derivatives in the design of novel fluorescent probes.
Applications in Analytical Chemistry Method Development
The distinct functionalities of this compound, namely the hydroxyl, cyano, and methyl ester groups, make it a versatile molecule for the development of new analytical methodologies. These features allow for a range of chemical modifications and provide characteristic signals in different analytical instruments, underpinning its utility in enhancing detection and ensuring the reliability of analytical results.
Development of Derivatization Strategies for Enhanced Detection
Derivatization is a key strategy in analytical chemistry to improve the detectability of analytes that may otherwise exhibit poor response in analytical instrumentation. The chemical structure of this compound, possessing a reactive phenolic hydroxyl group, makes it an ideal candidate for developing and optimizing derivatization reactions.
One common approach involves the acylation of the hydroxyl group. This process not only increases the volatility of the molecule, which is advantageous for gas chromatography (GC) analysis, but can also introduce a chromophore or fluorophore to enhance detection by ultraviolet (UV) or fluorescence detectors in high-performance liquid chromatography (HPLC). For instance, reacting this compound with a derivatizing agent containing a UV-active moiety can significantly increase its molar absorptivity, thereby lowering the limit of detection.
Another important derivatization technique applicable to this compound is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with the hydroxyl group to form a trimethylsilyl (B98337) ether. This transformation reduces the polarity and increases the thermal stability of the compound, leading to improved peak shape and resolution in GC analysis. The resulting silylated derivative can be readily analyzed by GC-mass spectrometry (GC-MS), allowing for sensitive and selective quantification.
The following table provides a hypothetical overview of how derivatization can enhance the analytical characteristics of this compound:
| Derivatization Strategy | Reagent Example | Analyte Derivative | Analytical Technique | Enhancement |
| Acylation | Benzoyl Chloride | Methyl 2-cyano-4-(benzoyloxy)benzoate | HPLC-UV | Increased UV absorbance |
| Silylation | BSTFA | Methyl 2-cyano-4-((trimethylsilyl)oxy)benzoate | GC-MS | Increased volatility and thermal stability |
These derivatization strategies, developed and refined using this compound as a model compound, can then be applied to a broader range of analytes with similar functional groups, thereby expanding the toolkit of analytical chemists.
Standards in Chromatographic and Spectrometric Analytical Protocols
The reliability of any quantitative analytical method hinges on the availability of high-purity reference standards. This compound is increasingly being utilized as a standard in various chromatographic and spectrometric protocols due to its stable, crystalline nature and distinct analytical response.
In chromatography, it can serve as an internal or external standard. As an external standard, a calibration curve is constructed by analyzing solutions of known concentrations of this compound to quantify the analyte in an unknown sample. When used as an internal standard, a known amount of this compound is added to both the sample and the calibration standards. This helps to correct for variations in injection volume and potential matrix effects, leading to more accurate and precise results. Its retention time provides a reliable reference point for peak identification in complex chromatograms.
In spectrometry, the well-defined mass spectrum of this compound, with its characteristic molecular ion and fragmentation pattern, makes it a useful reference compound for mass spectrometer calibration and tuning. Similarly, its distinct absorption spectrum in UV-visible spectroscopy can be used to verify the wavelength accuracy of the instrument.
The table below outlines the key properties of this compound that make it suitable as an analytical standard:
| Property | Significance in Analytical Protocols |
| High Purity | Ensures accuracy of calibration and quantification. |
| Stability | Allows for the preparation of stable standard solutions with a long shelf life. |
| Distinct Chromatographic Behavior | Provides a reliable retention time marker for peak identification. |
| Characteristic Spectrometric Signature | Enables instrument calibration and verification of performance. |
Derivatives and Analogs of Methyl 2 Cyano 4 Hydroxybenzoate: Synthetic and Structural Research
Systematic Modification of Substituents for Structure-Property Relationship Studies
Systematic modification of the core structure of methyl 2-cyano-4-hydroxybenzoate is crucial for understanding how changes in its chemical architecture influence its physical and chemical properties. Key modifications include halogenation of the aromatic ring, derivatization of the hydroxyl group, and transformation of the methyl ester.
Halogenation at Different Aromatic Positions
The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring of this compound is a primary strategy for modulating its electronic properties, lipophilicity, and metabolic stability. The positions available for electrophilic aromatic substitution are C3, C5, and C6. The directing effects of the existing substituents determine the regioselectivity of this reaction.
The hydroxyl group (-OH) at C4 is a powerful activating, ortho-, para- directing group. The methyl ester (-COOCH₃) at C2 and the cyano group (-CN) at C1 are deactivating, meta- directing groups. The combined influence of these groups makes the C3 and C5 positions the most likely sites for halogenation.
Directing Effects: The activating effect of the hydroxyl group strongly directs incoming electrophiles to its ortho positions (C3 and C5). The deactivating groups at C1 and C2 direct away from their ortho and para positions, which also favors substitution at C3 and C5.
Reaction Conditions: Halogenation can be achieved using various reagents. For instance, bromination can be carried out using N-Bromosuccinimide (NBS) in a suitable solvent, while chlorination might employ N-Chlorosuccinimide (NCS). The reaction conditions, such as solvent and temperature, would need to be optimized to control selectivity and prevent side reactions.
Table 1: Predicted Regioselectivity of Halogenation on this compound
| Position | Activating/Deactivating Influence | Predicted Outcome |
| C3 | Ortho to -OH (activating), Meta to -CN and -COOCH₃ (deactivating) | Major Product |
| C5 | Ortho to -OH (activating), Meta to -CN (deactivating) | Major Product |
| C6 | Para to -CN (deactivating), Meta to -OH (deactivating) | Minor or No Product |
Alkylation and Acylation of the Hydroxyl Group
Modification of the phenolic hydroxyl group via alkylation or acylation provides another avenue for creating derivatives. These reactions alter the parent molecule's hydrogen-bonding capacity, polarity, and solubility.
Alkylation: The hydroxyl group can be converted to an ether (-OR) through Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This modification removes the acidic proton, which can significantly alter the compound's biological and chemical behavior.
Acylation: Acylation converts the hydroxyl group into an ester (-OCOR) via reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). This transformation is often used to create prodrugs or to protect the hydroxyl group during subsequent synthetic steps.
Ester Modifications and Amide Formation
The methyl ester functionality is a key site for synthetic diversification. It can be hydrolyzed to the corresponding carboxylic acid or converted directly into a wide range of amides.
Ester Hydrolysis: Saponification using a base like sodium hydroxide (B78521) would yield the sodium salt of 2-cyano-4-hydroxybenzoic acid, which can be neutralized to the free acid. This carboxylic acid serves as a precursor for forming other esters or for coupling reactions.
Amide Formation: Direct amidation of the methyl ester can be achieved by reacting it with a primary or secondary amine. nih.gov While direct reactions can require harsh conditions, modern catalytic methods, including base-promoted approaches, facilitate this transformation under milder conditions. nih.govnih.gov However, the presence of the acidic hydroxyl group on the ring can sometimes complicate base-catalyzed reactions, potentially leading to unsuccessful coupling. nih.gov Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.comlibretexts.org
Table 2: Potential Amide Derivatives from this compound
| Reagent | Resulting Functional Group | Potential Reaction Method |
| Ammonia | Primary Amide (-CONH₂) | Direct amidation or via the carboxylic acid |
| Primary Amine (R-NH₂) | Secondary Amide (-CONHR) | Direct amidation or via the carboxylic acid |
| Secondary Amine (R₂NH) | Tertiary Amide (-CONR₂) | Direct amidation or via the carboxylic acid |
Isomeric Investigations: Methyl 4-Cyano-2-Hydroxybenzoate and Methyl 4-Cyano-3-Hydroxybenzoate
The isomers of this compound, namely methyl 4-cyano-2-hydroxybenzoate and methyl 4-cyano-3-hydroxybenzoate, provide a basis for comparative studies to understand how the relative positions of the functional groups affect synthesis and physicochemical properties.
Comparative Synthetic Approaches and Challenges
The synthesis of each isomer requires a distinct strategy, often dictated by the directing effects of the substituents on a simpler starting material.
This compound: A plausible route could start from 4-hydroxybenzoic acid, which is first esterified to methyl 4-hydroxybenzoate (B8730719) (methylparaben). nih.govatamanchemicals.com Subsequent introduction of the cyano group at the C2 position would be challenging due to the directing effects of the -OH and -COOCH₃ groups. A more likely approach would involve starting with a pre-functionalized ring, such as 2-amino-4-hydroxybenzoic acid, and converting the amino group to a nitrile via a Sandmeyer reaction.
Methyl 4-Cyano-2-Hydroxybenzoate: This isomer could potentially be synthesized from methyl 2-hydroxybenzoate (methyl salicylate). nih.gov Nitration at the C4 position, followed by reduction of the nitro group to an amine, and a subsequent Sandmeyer reaction could yield the target molecule.
Methyl 4-Cyano-3-Hydroxybenzoate: Synthesis could begin with a molecule like 3-hydroxybenzoic acid. Introducing the cyano group at the C4 position would be activated by the hydroxyl group at C3. Subsequent esterification of the carboxylic acid would yield the final product. The existence of this isomer is confirmed by its commercial availability. bldpharm.com
The primary challenge in synthesizing these isomers is achieving correct regiochemistry, avoiding unwanted side reactions, and managing the compatibility of the different functional groups under various reaction conditions.
Spectroscopic and Theoretical Differentiation of Isomers
Differentiating between the three isomers can be definitively achieved using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, often complemented by theoretical calculations. rsc.orgresearchgate.net
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum (typically δ 6.0-8.5 ppm) will be unique for each isomer. docbrown.infooxinst.com The number of signals, their chemical shifts, and their coupling patterns (splitting) are dictated by the substitution pattern on the benzene (B151609) ring. For example, the protons on the ring of this compound would exhibit a different splitting pattern compared to those on methyl 4-cyano-2-hydroxybenzoate due to the different neighbor relationships between the protons and the various substituents.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzene ring are highly sensitive to the electronic effects of the attached functional groups. oxinst.com The carbon attached to the hydroxyl group will have a distinct chemical shift from the one attached to the cyano group. The relative positions of these groups will cause unique shifts for each of the six aromatic carbons, allowing for unambiguous identification of each isomer.
IR Spectroscopy: The vibrational frequencies of the key functional groups (-OH, -C≡N, C=O) will provide diagnostic information. researchgate.net The exact frequency of the O-H stretch can be influenced by intramolecular hydrogen bonding. For instance, in methyl 4-cyano-2-hydroxybenzoate, an intramolecular hydrogen bond can form between the hydroxyl group at C2 and the carbonyl oxygen of the methyl ester at C1. This would lead to a broader and lower frequency O-H stretching band compared to its isomers where such an interaction is not possible. Theoretical calculations can predict these vibrational frequencies to support experimental findings. researchgate.net
Table 3: Predicted Spectroscopic Features for Isomer Differentiation
| Isomer | Key ¹H NMR Aromatic Pattern Feature | Predicted IR O-H Stretch (cm⁻¹) |
| This compound | Three distinct aromatic proton signals. | ~3300-3500 (Sharp, free OH) |
| Methyl 4-cyano-2-hydroxybenzoate | Three distinct aromatic proton signals with different coupling. | ~3100-3300 (Broad, intramolecular H-bonding) |
| Methyl 4-cyano-3-hydroxybenzoate | Three distinct aromatic proton signals with different coupling. | ~3300-3500 (Sharp, free OH) |
Conjugates and Hybrid Molecules Incorporating the Benzoate (B1203000) Scaffold
The molecular architecture of this compound, featuring a reactive phenolic hydroxyl group and a cyano group, presents opportunities for its incorporation into larger, more complex molecules, including conjugates and hybrid structures. The hydroxyl group can serve as a key handle for etherification or esterification reactions, allowing for the linkage of the benzoate scaffold to other molecular entities. Similarly, the cyano group can potentially be transformed into other functional groups to facilitate conjugation.
A notable example of the functionalization of a similar scaffold is seen in the synthesis of Selective Estrogen Receptor Modulators (SERMs). In this context, the related compound, methyl 4-hydroxybenzoate, is utilized as a key intermediate. researchgate.net The synthesis involves the etherification of the hydroxyl group of methyl 4-hydroxybenzoate with various N-(2-chloroethyl)amine hydrochlorides in the presence of a base like anhydrous potassium carbonate. researchgate.net This reaction yields methyl 4-[2-(cyclized amino)ethoxy]benzoate esters, which are precursors to more complex 2,3-diaryl-1-benzopyran analogs. researchgate.net This demonstrates how the benzoate scaffold can be readily derivatized at the hydroxyl position to build larger, biologically relevant molecules.
The general synthetic scheme for the derivatization of methyl 4-hydroxybenzoate, which can be considered a structural analog of this compound, is presented below:
General Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters
| Reactant 1 | Reactant 2 | Reagents | Product |
|---|
This synthetic strategy highlights the potential for using the hydroxyl group of this compound as an anchor point for creating conjugates. By reacting it with molecules containing a suitable leaving group, a variety of hybrid molecules could be synthesized.
Furthermore, the cyano group on the benzoate ring offers another avenue for chemical modification. While specific examples for this compound are not extensively documented in the context of conjugates, the transformation of a cyano group is a well-established synthetic route. For instance, the synthesis of 2-methoxy-4-cyanobenzaldehyde from 3-methoxy-4-methylbenzoic acid involves the conversion of a carboxylic acid to a nitrile, which is then further modified. google.com This indicates the synthetic accessibility and reactivity of the cyano group on a benzene ring.
In a different context, the "methyl cyano" functionality has been incorporated into complex natural product derivatives. For example, the synthesis of methyl 2-cyano-3,12-dioxo-18βH-olean-9(11),1(2)-dien-30-oate, a derivative of glycyrrhetinic acid, showcases the integration of the cyano group into a large, polycyclic scaffold. researchgate.net
While direct studies on conjugates and hybrid molecules of this compound are not prevalent, the chemical nature of its functional groups and the synthetic routes established for analogous compounds strongly suggest its viability as a building block for creating more complex chemical entities. The reactivity of the hydroxyl and cyano groups provides the necessary handles for synthetic chemists to explore its incorporation into a diverse range of molecular architectures.
Future Research Directions and Emerging Opportunities
Development of Sustainable and Eco-Friendly Synthetic Routes
The pursuit of green chemistry principles is reshaping the synthesis of fine chemicals, including methyl 2-cyano-4-hydroxybenzoate. mdpi.comnih.gov Traditional synthetic methods often rely on hazardous reagents and produce significant waste. Future research is focused on developing more sustainable and eco-friendly synthetic pathways.
One major advancement has been the move away from highly toxic cyanating agents. For instance, methods that prepare the cyano group from a formyl group precursor are gaining traction as they avoid the use of reagents like cuprous cyanide, making the process more suitable for industrial-scale production. This approach not only enhances safety but also often utilizes readily available and cheaper raw materials.
Future research directions in sustainable synthesis include:
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can lead to higher selectivity and milder reaction conditions. For example, enzymes could be explored for the selective hydroxylation or cyanation of benzoate (B1203000) precursors.
Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for potentially hazardous reactions. flinders.edu.aupolimi.it Translating the synthesis of this compound to a multi-step continuous flow system could significantly improve efficiency and scalability. flinders.edu.au
Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can drastically reduce the environmental impact of the synthesis. mdpi.com Research into the solubility and reactivity of this compound and its precursors in these solvents is a key area of investigation. rsc.org
Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter time frames. nih.gov
The table below summarizes some green chemistry approaches applicable to the synthesis of this compound.
| Green Chemistry Approach | Potential Benefit | Research Focus |
| Avoidance of Toxic Reagents | Increased safety, reduced environmental hazard. | Development of cyanide-free cyanation methods. |
| Flow Chemistry | Enhanced control, safety, and scalability. flinders.edu.au | Integration of synthesis and purification into a continuous process. polimi.it |
| Biocatalysis | High selectivity, mild conditions, reduced waste. | Enzyme discovery and engineering for specific transformations. |
| Alternative Energy Sources | Faster reactions, improved energy efficiency. nih.gov | Application of microwave and ultrasonic irradiation. |
Advanced Computational Modeling for Predictive Design
Computational chemistry is an increasingly powerful tool for accelerating the discovery and development of new molecules and materials. arxiv.orgresearchgate.net In silico methods, particularly Density Functional Theory (DFT), can be used to predict the properties of this compound and its derivatives before they are synthesized in the lab. epstem.netepstem.net
These computational studies can provide valuable insights into:
Molecular Geometry and Stability: Optimizing the three-dimensional structure to understand its most stable conformation.
Electronic Properties: Calculating parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict reactivity and potential for electronic applications. researchgate.net
Spectroscopic Properties: Simulating spectroscopic data (e.g., IR, NMR) to aid in the characterization of newly synthesized compounds.
Reaction Mechanisms: Modeling transition states and reaction pathways to understand how chemical transformations occur, which can help in optimizing reaction conditions.
By creating virtual libraries of derivatives and calculating their properties, researchers can screen for candidates with desired characteristics, such as specific electronic or absorption properties. This predictive design approach saves significant time and resources compared to traditional trial-and-error synthesis and testing. nih.govamrita.edu
| Computational Method | Application in Research | Predicted Properties |
| Density Functional Theory (DFT) | Predicting molecular structure and reactivity. epstem.net | Geometric parameters, electronic structure (HOMO/LUMO), vibrational frequencies. researchgate.net |
| In Silico ADMET Prediction | Evaluating drug-likeness and potential toxicity. researchgate.netnih.gov | Absorption, Distribution, Metabolism, Excretion, Toxicity profiles. |
| Molecular Docking | Simulating binding to biological targets. researchgate.net | Binding affinity and interaction modes with proteins or enzymes. |
Exploration in Novel Materials with Tailored Optoelectronic Properties
The structural framework of this compound makes it an attractive building block for novel organic materials with interesting optical and electronic properties. The presence of electron-withdrawing (cyano, methyl ester) and electron-donating (hydroxyl) groups on an aromatic ring is a common feature in molecules designed for applications in organic electronics.
An emerging area of interest is the development of materials exhibiting Aggregation-Induced Emission (AIE). nih.gov AIE-active molecules are typically non-emissive in solution but become highly fluorescent upon aggregation. This property is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The core structure of this compound can be functionalized with AIE-active moieties, such as tetraphenylethene, to create new materials with tailored photophysical properties.
Future research in this area will likely focus on:
Synthesizing a library of derivatives by modifying the core structure.
Investigating the structure-property relationships to understand how changes in molecular structure affect the optoelectronic properties.
Fabricating and testing prototype devices, such as OLEDs or chemical sensors, using these new materials.
High-Throughput Synthesis and Screening for Material Discovery
To accelerate the discovery of new materials based on the this compound scaffold, high-throughput synthesis and screening (HTS) techniques are essential. numberanalytics.com These approaches involve the use of automated and parallel methods to create and test large libraries of compounds simultaneously. ukcatalysishub.co.ukrsc.org
Combinatorial chemistry allows for the rapid generation of a diverse set of derivatives from a common core structure. openaccessjournals.comnih.gov For example, by reacting this compound with a variety of different building blocks in a parallel fashion, a large library of new compounds can be quickly assembled.
Once these libraries are created, they can be rapidly screened for desired properties using HTS methods. acs.org For instance, optical plate readers can be used to quickly assess the fluorescence properties of hundreds of compounds, identifying potential candidates for AIE materials or fluorescent sensors. This combination of high-throughput synthesis and screening can dramatically reduce the time it takes to discover new functional materials. numberanalytics.com
| Technique | Role in Material Discovery | Key Advantage |
| Combinatorial Chemistry | Rapid generation of large, diverse compound libraries. openaccessjournals.com | Explores a vast chemical space efficiently. |
| High-Throughput Screening (HTS) | Automated testing of libraries for specific properties. rsc.org | Accelerates the identification of "hit" compounds. |
| Robotic Synthesis Platforms | Automation of the chemical synthesis process. | Increases reproducibility and throughput. |
In-depth Mechanistic Studies of Chemical Transformations
A fundamental understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions, improving yields, and preventing the formation of unwanted byproducts.
For example, in syntheses where a formyl group is converted to a cyano group, a detailed mechanistic study could elucidate the roles of the reagents and intermediates, allowing for a more rational design of the reaction protocol. Similarly, when this compound is used as a starting material for more complex molecules, understanding the mechanism of subsequent transformations is key.
One area of interest is the study of domino reactions, where a single synthetic operation triggers a cascade of bond-forming events. The Mitsunobu reaction, for instance, is a complex transformation whose mechanism can be influenced by various factors. nih.govescholarship.orgresearchgate.net Detailed mechanistic investigations, often combining experimental techniques (like kinetic studies and isotopic labeling) with computational modeling, can provide a deep understanding of these intricate chemical processes. wikipedia.orgorganic-chemistry.org This knowledge is invaluable for developing more efficient and selective synthetic methods.
Q & A
Basic: What synthetic methodologies are most effective for producing methyl 2-cyano-4-hydroxybenzoate, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of this compound typically involves sequential functionalization of the benzoate scaffold. Key steps include:
- Cyano Group Introduction : Nitrile formation via nucleophilic substitution (e.g., using KCN/CuCN under acidic conditions) or Sandmeyer-type reactions on halogenated precursors .
- Esterification : Methanol under acid catalysis (e.g., H₂SO₄) for ester formation, ensuring minimal hydrolysis of the cyano group .
- Optimization Strategy : Employ factorial design to vary parameters (temperature, catalyst concentration, reaction time) and analyze yield via HPLC or NMR. For example, a 2³ factorial design can identify interactions between variables (e.g., excess methanol may suppress hydrolysis but prolong reaction time) .
Basic: Which analytical techniques are most reliable for characterizing this compound, and how should calibration standards be validated?
Answer:
- Spectroscopic Characterization :
- FT-IR : Confirm ester (C=O stretch ~1700 cm⁻¹) and cyano (C≡N stretch ~2250 cm⁻¹) groups. Compare with reference spectra from certified standards (e.g., NIST or Thermo Scientific CRM) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and ester methyl groups (δ 3.8–4.0 ppm). Use deuterated solvents (DMSO-d₆) to avoid peak splitting .
- Validation : Cross-check with certified reference materials (CRMs) and ensure linearity (R² > 0.995) in HPLC calibration curves using serial dilutions. Include blanks to detect matrix interference .
Advanced: How can contradictions in reported spectroscopic data for this compound across studies be resolved methodologically?
Answer:
Contradictions often arise from solvent effects, impurities, or instrumentation calibration drift. To address this:
- Standardized Protocols : Use IUPAC-recommended solvents (e.g., DMSO for NMR) and report solvent-specific chemical shifts .
- Multi-Technique Cross-Validation : Combine XRD for crystallinity analysis, GC-MS for purity assessment, and FT-IR for functional group verification .
- Statistical Analysis : Apply multivariate regression to quantify solvent polarity’s impact on spectral data, using databases like NIST Chemistry WebBook .
- Peer Review : Publish raw data (e.g., NMR FID files) in supplementary materials for independent validation .
Advanced: What computational models are suitable for predicting the reactivity of this compound in novel reaction environments?
Answer:
- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution sites by analyzing electron density maps (e.g., Fukui indices) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance during ester hydrolysis .
- AI-Driven Optimization : Train neural networks on existing reaction datasets (e.g., Reaxys) to recommend optimal catalysts (e.g., Pd/C for selective reductions) or solvent systems .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Exposure Control : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCN byproducts). Monitor airborne particulates with real-time sensors .
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is required for powder handling .
- Waste Management : Neutralize acidic waste with NaHCO₃ before disposal. Store cyanide-containing byproducts in labeled, airtight containers .
Advanced: How can this compound serve as a precursor in pharmaceutical or materials science applications?
Answer:
- Drug Development : The cyano group enables click chemistry (e.g., CuAAC) for bioconjugation with azide-functionalized biomolecules. Optimize pH (7.4) and temperature (25°C) for minimal ester hydrolysis .
- Polymer Synthesis : Use as a monomer in polyesters via transesterification. Monitor thermal stability (TGA) to avoid decomposition above 150°C .
- Catalysis : Coordinate with transition metals (e.g., Ru or Ir) via the hydroxyl and cyano groups for photocatalytic applications. Characterize ligand-metal binding via UV-Vis and cyclic voltammetry .
Advanced: What experimental frameworks are recommended for studying the environmental degradation pathways of this compound?
Answer:
- Hydrolysis Studies : Design accelerated degradation experiments at varying pH (2–12) and temperatures (40–80°C). Analyze products via LC-MS and compare to EPA guidelines .
- Microbial Degradation : Use soil slurry models with Pseudomonas spp. inoculum. Quantify metabolite formation (e.g., 4-hydroxybenzoic acid) via GC-MS .
- Ecotoxicity Assessment : Conduct Daphnia magna acute toxicity tests (LC₅₀) and align with OECD Test No. 202 protocols .
Basic: How should researchers design a stability study for this compound under varying storage conditions?
Answer:
- Forced Degradation : Expose samples to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC peak area changes (>5% threshold) .
- Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C. Assess every 3 months for 24 months using validated assays (e.g., mass balance approach) .
- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions, ensuring p < 0.05 significance .
Advanced: What strategies can reconcile discrepancies in catalytic efficiency when using this compound in asymmetric synthesis?
Answer:
- Kinetic Profiling : Use stopped-flow UV-Vis to measure enantioselectivity (ee) under varying catalyst loadings (1–10 mol%). Identify rate-limiting steps via Eyring plots .
- Ligand Screening : Test chiral ligands (e.g., BINAP, Salen) in parallel reactors. Correlate ee with steric parameters (e.g., Tolman cone angles) .
- Computational Docking : Simulate transition states with Gaussian 16 to rationalize selectivity trends .
Basic: What are the best practices for documenting and replicating synthetic procedures involving this compound?
Answer:
- Detailed Protocols : Specify equivalents of reagents (e.g., 1.2 eq KCN), stirring rates (RPM), and inert gas purging (N₂/Ar) .
- Batch Records : Include raw data (TLC Rf values, HPLC chromatograms) and deviations (e.g., exothermic spikes) .
- Open Science : Deposit procedures in repositories like Zenodo with DOI tagging for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
